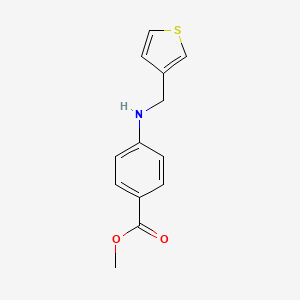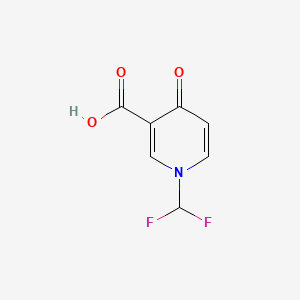
1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. The presence of the difluoromethyl group imparts unique physicochemical properties to the molecule, making it a valuable entity in various scientific and industrial applications. The compound’s structure includes a pyridine ring, a carboxylic acid group, and a difluoromethyl group, which collectively contribute to its reactivity and functionality.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid typically involves difluoromethylation processes. One common method is the late-stage difluoromethylation, which can be achieved through various routes including electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts to transfer the CF2H group to the desired site on the molecule. Industrial production methods may utilize scalable protocols that ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to proteins and enzymes . This interaction can modulate the activity of the target molecules, leading to various biological effects. The pathways involved often include inhibition of enzymatic activity or alteration of protein function .
Comparison with Similar Compounds
1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be compared with other difluoromethylated compounds such as 1-(Difluoromethyl)-2-nitrobenzene and difluoromethylated pyrazoles . These compounds share the difluoromethyl group, which imparts similar properties such as increased metabolic stability and enhanced binding affinity. the unique structure of this compound, particularly the presence of the pyridine ring and carboxylic acid group, distinguishes it from other similar compounds and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C7H5F2NO3 |
|---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)10-2-1-5(11)4(3-10)6(12)13/h1-3,7H,(H,12,13) |
InChI Key |
WTVFURYTGZEUPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C(C1=O)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


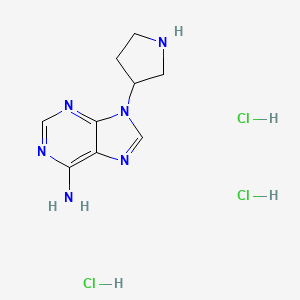
![3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)
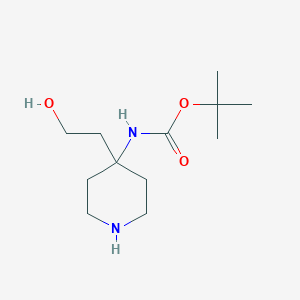
![[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride](/img/structure/B13475246.png)
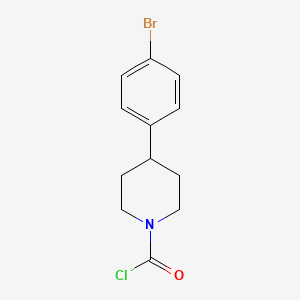
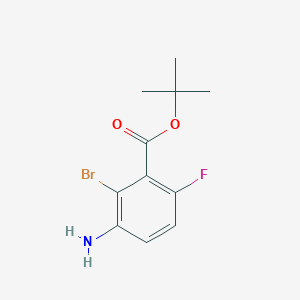
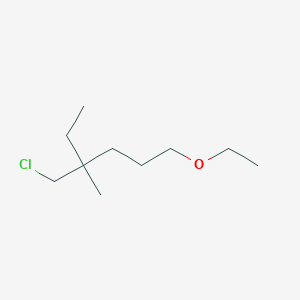
![Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475279.png)
![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13475284.png)
![Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13475287.png)
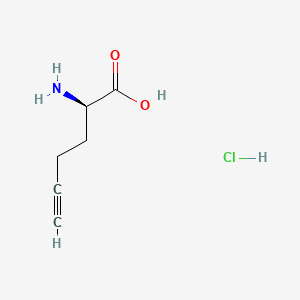
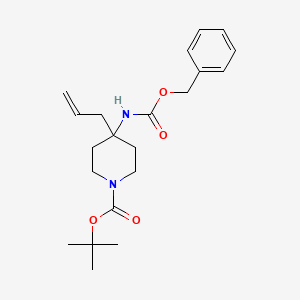
![1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13475302.png)
